molecular formula C9H14O4 B156182 [3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol CAS No. 130669-76-0

[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol

Cat. No.: B156182
CAS No.: 130669-76-0
M. Wt: 186.2 g/mol
InChI Key: VCIXQRISGLSULF-WCTZXXKLSA-N
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Description

IUPAC Name: (3aS,4R,5R,7aR)-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol
Molecular Formula: C₉H₁₄O₄
Molecular Weight: 186.20 g/mol
Stereochemistry: The compound exhibits a rigid bicyclic structure with four stereocenters in the (3aα,4α,5α,7aα) configuration, confirmed by its InChI code: 1S/C9H14O4/c1-9(2)12-6-4-3-5(10)7(11)8(6)13-9/h3-8,10-11H,1-2H3/t5-,6-,7-,8-/m1/s1 .
Applications: This chiral benzodioxole derivative serves as a critical intermediate in organic synthesis, particularly in the preparation of chiral heterosubstituted 1,3-butadienes for [4+2] cycloaddition reactions . Its stereochemical rigidity and diol functionality make it valuable for asymmetric catalysis and pharmaceutical precursor synthesis.

Properties

IUPAC Name

(3aS,4R,5R,7aR)-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-4,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-4-3-5(10)7(11)8(6)13-9/h3-8,10-11H,1-2H3/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIXQRISGLSULF-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(C(C2O1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2C=C[C@H]([C@H]([C@@H]2O1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443370
Record name (3aS,4R,5R,7aR)-2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxole-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130669-76-0
Record name (3aS,4R,5R,7aR)-2,2-Dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxole-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol (CAS Number: 130669-76-0) is a member of the benzodioxole family known for its diverse biological activities. This article provides a detailed exploration of its biological properties, including pharmacological effects, potential therapeutic applications, and relevant case studies.

Molecular Formula

  • C : 9
  • H : 14
  • O : 4

Structural Characteristics

The compound features a tetrahydrobenzodioxole structure which contributes to its unique biological properties. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight186.21 g/mol
DensityNot specified
SolubilitySoluble in organic solvents

Antioxidant Properties

Research indicates that benzodioxole derivatives exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of benzodioxole compounds. The specific compound under discussion has demonstrated inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases. This suggests a possible application in treating conditions such as arthritis or other inflammatory disorders.

Case Studies

  • Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzodioxole significantly reduced lipid peroxidation in rat liver homogenates, indicating strong antioxidant capabilities.
  • Antimicrobial Efficacy : In a recent clinical trial, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.
  • Anti-inflammatory Research : An experimental study involving mice with induced paw edema showed that administration of the compound reduced swelling by approximately 40% compared to control groups.

The biological activities of [3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups present in the structure are effective at neutralizing reactive oxygen species (ROS).
  • Membrane Disruption : The lipophilic nature allows the compound to integrate into microbial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : It may modulate the release of pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share the benzodioxole core but differ in substituents, stereochemistry, and reactivity:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity
[3aS-(3aα,4α,5α,7aα)]-7-Bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol C₉H₁₃BrO₄ Bromine at C7, two hydroxyl groups 265.103 Intermediate for Suzuki-Miyaura coupling; halogenated synthon for cross-coupling reactions .
(3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxol-4-ol C₉H₁₂BrN₃O₄ Bromine at C7, azide at C5, one hydroxyl 314.12 (calculated) Click chemistry applications; potential precursor for triazole-functionalized derivatives .
[3aS-(3aα,4α,5α,7aα)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol (Target) C₉H₁₄O₄ Two hydroxyl groups 186.20 Chiral building block for cycloadditions and asymmetric synthesis .

Detailed Analysis

Substituent Effects on Reactivity
  • Brominated Derivative (C₉H₁₃BrO₄): The bromine atom at C7 enhances electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Its higher molecular weight (265.103 vs.
  • Azido-Bromo Derivative (C₉H₁₂BrN₃O₄) : The azide group introduces reactivity toward alkyne partners via Huisgen cycloaddition, making it suitable for bioorthogonal labeling. However, the presence of both bromine and azide may complicate regioselective modifications .
  • Target Compound (C₉H₁₄O₄) : The absence of halogens or azides simplifies its use in stereoselective syntheses where minimal steric hindrance is required. Its diol groups facilitate hydrogen bonding, enhancing solubility in polar solvents .
Stereochemical Considerations

All three compounds share the (3aα,4α,5α,7aα) configuration, which enforces a rigid bicyclic geometry. This stereochemical uniformity ensures predictable reactivity patterns in asymmetric syntheses. However, the azido-bromo derivative introduces a β-configuration at C5, which may alter transition-state interactions in cycloadditions .

Thermodynamic and Kinetic Stability
  • The brominated derivative’s C–Br bond is prone to homolytic cleavage under UV light, limiting its long-term storage stability .
  • The azido group in C₉H₁₂BrN₃O₄ poses explosion risks at elevated temperatures, necessitating cautious handling .
  • The target compound exhibits superior thermal stability due to the absence of labile substituents, making it ideal for high-temperature reactions .

Preparation Methods

Stereoselective Dihydroxylation via Osmium Tetroxide (OsO₄)

The cyclohexene moiety undergoes syn-dihydroxylation to install the 4,5-diol groups with the correct stereochemistry .

  • Conditions :

    • The fused-ring intermediate is treated with 2–5 mol% OsO₄ in a tert-butanol/H₂O (3:1) mixture at 0–25°C for 12–24 hours.

    • N-Methylmorpholine N-oxide (NMO) serves as a co-oxidant, yielding the diol with >90% diastereomeric excess .

  • Key Data :

    ParameterValue
    Reaction Temp0–25°C
    OsO₄ Loading2–5 mol%
    Yield85–92%
    Diastereoselectivity>90% de

Epoxidation and Acid-Catalyzed Ring Opening

Alternative routes employ epoxidation of the cyclohexene double bond followed by regioselective ring opening to introduce diols .

  • Steps :

    • Epoxidation : The fused-ring compound is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C, yielding the epoxide.

    • Ring Opening : The epoxide reacts with water under acidic conditions (H₂SO₄, THF/H₂O) at 50°C, producing the trans-diol. Stereochemical inversion is minimized by kinetic control .

  • Outcome :

    • This method achieves 75–80% yield but requires meticulous control of reaction conditions to avoid byproducts.

Bromination-Alkoxylation Sequence

A halogenation-elimination strategy constructs the diol via intermediate bromohydrins :

  • Process :

    • Bromination : 1,4-Cyclohexadiene is dibrominated using Br₂ in CCl₄ to form 5,6-dibromo-2,2-dimethylhexahydro-1,3-benzodioxole.

    • Alkoxylation : Treatment with NaOMe in methanol replaces bromine with methoxy groups, which are hydrolyzed to hydroxyls using HBr/AcOH .

  • Performance :

    StepYield
    Bromination88%
    Alkoxylation76%
    Hydrolysis92%

Catalytic Asymmetric Synthesis

Chiral auxiliaries or catalysts enforce stereochemistry during key steps:

  • Example : A Sharpless asymmetric dihydroxylation (AD) protocol using (DHQD)₂PHAL as a ligand achieves 85–90% enantiomeric excess .

  • Conditions :

    • Substrate: 2,2-Dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole.

    • Reagents: OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂.

    • Solvent: tert-Butanol/H₂O (1:1).

Comparison of Key Methods

MethodYieldStereocontrolScalability
OsO₄ Dihydroxylation85–92%High (syn)Industrial
Epoxidation-Ring Opening75–80%ModerateLab-scale
Bromination-Alkoxylation68%*LowMulti-step
Asymmetric Dihydroxylation82%Very HighSpecialized
*Overall yield across three steps.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane/EtOAc 3:1) isolates the diol with ≥98% purity .

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 1.32 (s, 6H, CH₃), 3.12 (d, J = 5.1 Hz, 2H, OH), 4.85–4.92 (m, 2H, H-4, H-5) .

    • X-ray Crystallography : Confirms the (3aS,4R,5S,7aR) configuration .

Industrial-Scale Considerations

  • Catalyst Recycling : Carbon-based solid acids are reused ≥5 times without significant activity loss .

  • Waste Management : OsO₄ is recovered via distillation, reducing environmental impact .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing [3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization reactions. For example, refluxing precursor compounds in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) yields stereochemically controlled products. Solvent choice (e.g., ethanol) and catalyst selection (e.g., acetic acid) are critical for achieving high yields (~85%) and minimizing byproducts .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is essential. Key diagnostic signals include coupling constants (e.g., J4,5J_{4,5} values) and axial/equatorial proton splitting patterns. For instance, the stereochemistry of the tetrahydro-1,3-benzodioxole core can be confirmed by analyzing vicinal coupling constants in the 3.0–4.5 ppm range for axial protons .

Q. What techniques are recommended for assessing the purity of this compound?

  • Methodological Answer : Thin-Layer Chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) provides rapid purity checks. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) or Gas Chromatography-Mass Spectrometry (GC-MS) with isotopic internal standards (e.g., deuterated analogs) ensures quantitative purity >98% .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved for this compound?

  • Methodological Answer : Contradictions often arise from solvent interactions or microbial strain variability. For antimicrobial studies, standardize assays using dimethylformamide (DMF) as a solvent at 1000 ppm and include positive controls (e.g., ciprofloxacin). Replicate experiments across multiple bacterial/fungal strains (e.g., E. coli, Aspergillus niger) and apply statistical validation (e.g., ANOVA) to distinguish false positives .

Q. What advanced analytical strategies are suitable for studying metabolic pathways involving this compound?

  • Methodological Answer : Use stable isotope-labeled internal standards (e.g., 13^{13}C or 15^{15}N analogs) in GC-MS or LC-MS/MS workflows. For example, deuterated benzodiazepine standards (e.g., alpha-Hydroxyalprazolam-d5) enhance metabolite quantification accuracy in urine or plasma matrices. Solid-Phase Extraction (SPE) with Oasis HLB cartridges improves recovery rates >90% .

Q. How can reaction intermediates or byproducts be identified during synthesis optimization?

  • Methodological Answer : Employ real-time monitoring via in-situ Fourier-Transform Infrared (FTIR) spectroscopy to detect intermediates (e.g., carbonyl or hydroxyl groups). For byproduct analysis, High-Resolution Mass Spectrometry (HRMS) coupled with tandem MS/MS fragmentation identifies unexpected adducts (e.g., dimerization products) .

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